molecular formula C6H5BrN2O2 B050497 2-Bromo-4-nitroaniline CAS No. 13296-94-1

2-Bromo-4-nitroaniline

Cat. No. B050497
CAS RN: 13296-94-1
M. Wt: 217.02 g/mol
InChI Key: CGPPWNTVTNCHDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves diazotization reactions followed by Sandmeyer reactions, which are efficient methods for introducing bromine and nitro groups onto an aromatic ring. For example, the synthesis of 4-Bromo-2-chlorotoluene, closely related to 2-Bromo-4-nitroaniline, demonstrates the applicability of these reactions in obtaining halogenated nitro compounds with significant yields (Xue Xu, 2006).

Molecular Structure Analysis

The crystal structure and molecular geometry of compounds similar to 2-Bromo-4-nitroaniline can be elucidated through X-ray diffraction and spectroscopic methods, revealing significant intermolecular interactions. For instance, the study of hydrogen bonding in isomorphous 2-methyl-4-nitroanilinium bromide provides insights into the stabilizing effects of such interactions on the molecular structure (A. Lemmerer & D. Billing, 2006).

Chemical Reactions and Properties

2-Bromo-4-nitroaniline participates in various chemical reactions due to its functional groups. Aromatic nucleophilic substitution is a common reaction, allowing for further derivatization of the molecule. Studies on related bromo-nitro compounds highlight their reactivity and potential for the synthesis of complex organic molecules (F. Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of 2-Bromo-4-nitroaniline, such as melting point, solubility, and density, are influenced by its molecular structure. Phase equilibria and crystallization studies provide valuable information on its behavior in various solvents and conditions, aiding in the development of synthesis and purification processes (R. Reddi et al., 2012).

Scientific Research Applications

  • Phase equilibria and crystallization studies have been conducted on urea–4-bromo-2-nitroaniline systems, focusing on miscibility gaps and the formation of eutectic and monotectic structures. These studies are essential for understanding the properties of organic compounds in various states (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

  • 4-Bromo-1,2-phenylenediamine, a compound related to 2-Bromo-4-nitroaniline, has been synthesized via methods like hydrogenation and alkaline hydrolysis. These synthetic routes are crucial for producing intermediates used in various industrial applications (Xue, 1999).

  • The compound 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, synthesized from 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde, has shown potential as a urease inhibitor, which could be valuable in medicine and agriculture (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).

  • In the field of dye manufacturing, 2-Bromo-4-nitroaniline has been used as an intermediate for azo disperse dyes. An environmentally friendly process for its preparation from 4-nitroaniline has been developed, highlighting its industrial significance (Pappula & Adimurthy, 2016).

  • Studies on the dielectric relaxation and dipole moment of anilines, including 4-Bromoaniline, have provided insights into the electronic properties of these molecules, which are vital for understanding their behavior in different environments (Maridevarmath & Malimath, 2017).

  • Catalytic reduction research has focused on nitroanilines, including 2-nitroaniline, which is structurally related to 2-Bromo-4-nitroaniline. This research is important for environmental remediation and industrial processes (Naseem, Begum, & Farooqi, 2017).

Safety And Hazards

2-Bromo-4-nitroaniline may cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

2-bromo-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPPWNTVTNCHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065405
Record name 2-Bromo-4-nitroaniline
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-nitroaniline

CAS RN

13296-94-1
Record name 2-Bromo-4-nitrobenzenamine
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Record name Benzenamine, 2-bromo-4-nitro-
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Record name 2-Bromo-4-nitroaniline
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Record name Benzenamine, 2-bromo-4-nitro-
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Record name 2-Bromo-4-nitroaniline
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Record name 2-bromo-4-nitroaniline
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Synthesis routes and methods I

Procedure details

To a solution of 4-nitro-phenylamine (50 g, 0.36 mol) in AcOH (500 mL) was added Br2 (60 g, 0.38 mol) dropwise at 5° C. The mixture was stirred for 30 min at that temperature. The insoluble solid was collected by filtration and basified with saturated aqueous NaHCO3 to pH 7. The aqueous phase was extracted with EtOAc (300 mL×3). The combined organic layers were dried and evaporated under reduced pressure to obtain compound 2-bromo-4-nitroaniline (56 g, 72%), which was directly used in the next step.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-nitroaniline (50 g, 0.36 mol) in AcOH (500 mL) was added liquid Br2 (60 g, 0.38 mol) dropwise at 5 CC. The mixture was stirred for 30 min at that temperature. The insoluble solid was collected by filtration and poured into EtOAc (200 mL). The mixture was basified with saturated aqueous NaHCO3 to pH 7. The organic layer was separated. The aqueous phase was extracted with EtOAc (300 mL×3). The combined organic layers were dried and evaporated under reduced pressure to give 2-bromo-4-nitroaniline (56 g, 72%), which was directly used in the next step.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-nitroaniline
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Reactant of Route 6
2-Bromo-4-nitroaniline

Citations

For This Compound
161
Citations
MN Arshad, MN Tahir, IU Khan… - … Section E: Structure …, 2009 - scripts.iucr.org
In the molecule of the title compound, C6H5BrN2O2, the dihedral angle between the nitro group and the aromatic ring is 4.57 (4). An intramolecular N—H⋯Br interaction results in the …
Number of citations: 3 scripts.iucr.org
CSJ Brintha, SE Joema, VK Suma - Journal of Molecular Structure, 2022 - Elsevier
… The non-centrosymmetric space group, organic NLO single crystal of 2‑bromo-4-nitroaniline (2B4NA) was prosperously developed by slow evaporation method at 40 C. Grown 2B4NA …
Number of citations: 4 www.sciencedirect.com
FA Mustafayeva, NT Kakhramanov - … . СЕРИЯ «ХИМИЯ И …, 2019 - journals.isuct.ru
… the product depended on the reaction time: from the 2-nitroaniline 4-bromo-2-nitroaniline (15 min) and 2,4-dibromo-6-nitroaniline (20 min); from the 4-nitroaniline 2-bromo-4-nitroaniline …
Number of citations: 1 journals.isuct.ru
SK Sharma, DD Agarwal - Chem. Int, 2015 - academia.edu
To date, available research on bromination of organic aromatic compounds in aqueous medium is very few and far between, except only few examples. Ganchegui et al. described the …
Number of citations: 6 www.academia.edu
AL Chen, F Huang, ML Hu, ZM Jin… - … für anorganische und …, 2017 - Wiley Online Library
… Synthesis of [(η 6 -p-cymene)RuCl 2 (2-bromo-4-nitroaniline)] (4): Compound 4 was synthesized from [Ru(η 6 -p-cymene)Cl 2 ] 2 (0.062 g, 0.1 mmol) and 2-bromo-4-nitroaniline (0.044 g…
Number of citations: 1 onlinelibrary.wiley.com
LK Dyall - Australian Journal of Chemistry, 1970 - CSIRO Publishing
… The symmetric NH stretching frequencies listed in Table 8 bear out this expectation of rather stronger hydrogen bonds in 2-bromo-4-nitroaniline and 2,4dinitroaniline. 2-Chloro-4-…
Number of citations: 6 www.publish.csiro.au
L Kumar, T Mahajan, DD Agarwal - Green Chemistry, 2011 - pubs.rsc.org
Various industrially-important brominated intermediates have been instantly synthesized using aq. CaBr2–Br2 system as an efficient and recyclable brominating reagent under aqueous …
Number of citations: 49 pubs.rsc.org
PH Marek, M Urban, ID Madura - Acta Crystallographica Section C …, 2018 - scripts.iucr.org
… E65, o480.] ), the crystal structure of a third isomer, 2-bromo-4-nitroaniline, was found. This compound was obtained from para-nitroaniline and thus bromination occurred in the ortho …
Number of citations: 14 scripts.iucr.org
AV Malkova, VE Kotsyuba, AT Soldatenkov… - Russian Journal of …, 2014 - Springer
… sized from 3.0 mmol of compound III and 0.66 g (3.0 mmol) of 2-bromo-4-nitroaniline using 3.0 mmol of KMnO4. Yield 0.18 g (11%), bright yellow crystals, mp 115–118C (decomp.). IR …
Number of citations: 3 link.springer.com
FM Rowe, GB Jambuserwala… - Journal of the Chemical …, 1935 - pubs.rsc.org
… -A filtered solution of commercial 50% sodium P-naphthol-1-sulphonate (96 g.) in water (250 cc) was stirred slowly at 0” into a solution of diazotised 2-bromo-4-nitroaniline, prepared by …
Number of citations: 0 pubs.rsc.org

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